molecular formula C8H11N3O2S B7468524 N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide

N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide

Cat. No.: B7468524
M. Wt: 213.26 g/mol
InChI Key: VDAAHAHTMJJCJR-UHFFFAOYSA-N
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Description

N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2,4-dimethylthiazole with acetic anhydride and hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or cell cycle arrest by targeting key regulatory proteins .

Comparison with Similar Compounds

N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide can be compared with other thiazole derivatives such as:

What sets N’-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N'-acetyl-2,4-dimethyl-1,3-thiazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-4-7(14-6(3)9-4)8(13)11-10-5(2)12/h1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAAHAHTMJJCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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